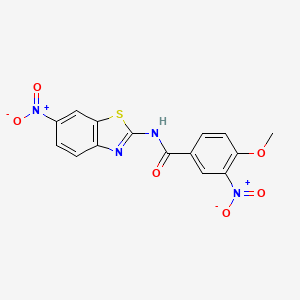![molecular formula C11H11Br2NO2 B11711401 Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate](/img/structure/B11711401.png)
Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-二溴-6,7-二氢-5H-环戊[C]吡啶-3-羧酸乙酯是一种杂环化合物,其特征在于环戊[C]吡啶核心具有乙酯和二溴取代基。
准备方法
合成路线和反应条件
1,4-二溴-6,7-二氢-5H-环戊[C]吡啶-3-羧酸乙酯的合成通常涉及2,5-二芳基亚甲基环戊酮衍生物与丙二腈之间的环缩合反应。 该反应在醇钠溶液(如乙醇钠或甲醇钠)的促进下进行,该溶液既充当试剂又充当催化剂 。反应条件包括在适当的溶剂(如乙醇或甲醇)中将混合物回流,以获得所需产物。
工业生产方法
该化合物的工业生产方法可能涉及扩大实验室合成程序。这包括优化反应条件,例如温度、压力和溶剂选择,以最大程度地提高产率和纯度。此外,还可以使用连续流动反应器和自动化合成平台来提高生产效率和一致性。
化学反应分析
反应类型
1,4-二溴-6,7-二氢-5H-环戊[C]吡啶-3-羧酸乙酯可以进行各种化学反应,包括:
取代反应: 在适当条件下,二溴取代基可以被其他亲核试剂(如胺或硫醇)取代。
氧化反应: 可以使用二氧化锰或高锰酸钾等氧化剂将该化合物氧化以形成相应的羰基衍生物。
还原反应: 可以使用氢化铝锂或硼氢化钠等还原剂进行该化合物的还原。
常用试剂和条件
取代: 在碱(例如氢氧化钠)和合适的溶剂(例如乙醇)存在下,胺或硫醇等亲核试剂。
氧化: 在丙酮或水等溶剂中,使用二氧化锰或高锰酸钾等氧化剂。
还原: 在四氢呋喃或乙醇等溶剂中,使用氢化铝锂或硼氢化钠等还原剂。
主要产品
取代: 形成用新的官能团取代溴原子的取代衍生物。
氧化: 形成含羰基的衍生物。
还原: 形成用氢原子取代溴原子的还原衍生物。
科学研究应用
1,4-二溴-6,7-二氢-5H-环戊[C]吡啶-3-羧酸乙酯在科学研究中具有多种应用,包括:
化学: 用作合成更复杂的杂环化合物的构建模块,以及作为各种有机转化的前体。
生物学: 研究其潜在的生物活性,例如抗菌和抗癌活性。
医药: 探索其在药物设计和开发中作为药效团的潜力。
工业: 用作金属的腐蚀抑制剂,尤其是在酸性环境中.
作用机制
1,4-二溴-6,7-二氢-5H-环戊[C]吡啶-3-羧酸乙酯的作用机制涉及其与分子靶点和途径的相互作用。该化合物可以通过与特定酶或受体结合来充当抑制剂,从而调节其活性。 例如,作为腐蚀抑制剂,它吸附在金属表面,形成一层保护层以防止腐蚀 .
相似化合物的比较
1,4-二溴-6,7-二氢-5H-环戊[C]吡啶-3-羧酸乙酯可以与其他类似化合物进行比较,例如:
3-溴-6,7-二氢-5H-环戊[b]吡啶-7-羧酸乙酯: 结构相似,但溴取代模式不同。
6,7-二氢-5H-环戊[b]吡啶-3-腈衍生物: 核心结构相似,但官能团不同.
属性
分子式 |
C11H11Br2NO2 |
|---|---|
分子量 |
349.02 g/mol |
IUPAC 名称 |
ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H11Br2NO2/c1-2-16-11(15)9-8(12)6-4-3-5-7(6)10(13)14-9/h2-5H2,1H3 |
InChI 键 |
QYLRWPLDMZOGEF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C2=C(CCC2)C(=N1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl docosanoate](/img/structure/B11711319.png)

![(4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11711334.png)
methanone](/img/structure/B11711344.png)
![Methyl 4-[[[3-(2-benzoxazolyl)-4-hydroxyphenyl]amino]carbonyl]benzoate](/img/structure/B11711347.png)
![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]carbamate](/img/structure/B11711352.png)
![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11711360.png)

![4-butyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B11711366.png)
![N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11711377.png)

![4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B11711379.png)
![N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N'-furan-2-ylmethylene-hydrazine](/img/structure/B11711387.png)
![4-(Dimethylsulfamoyl)-N-[4-(2-phenyldiazen-1-YL)phenyl]benzamide](/img/structure/B11711388.png)
